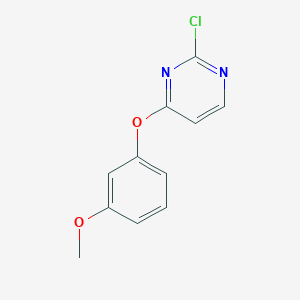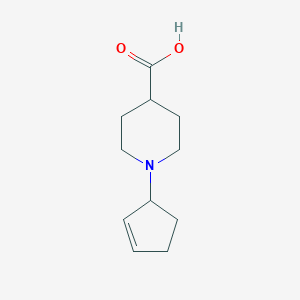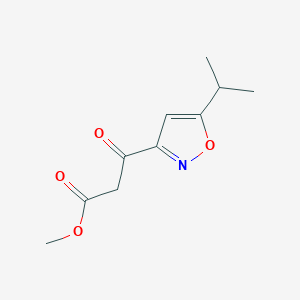
3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester
Vue d'ensemble
Description
3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester, or IPIPO, is a novel organic compound with a wide range of applications in scientific research. IPIPO has been found to be a useful tool in the study of metabolism, enzymology, and biochemistry. In addition, IPIPO has been used to study the effects of drugs on the body and in the development of new drugs.
Applications De Recherche Scientifique
Larvicidal Properties
Research has shown that certain isoxazole derivatives, like 3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester, exhibit larvicidal activity. A study conducted by da Silva-Alves et al. (2013) synthesized and tested 3,5-disubstituted isoxazoles against Aedes aegypti larvae. They found that modifications in the C-5 side-chain of these isoxazoles, including the use of propionic acid derivatives, led to enhanced larvicidal activity (da Silva-Alves et al., 2013).
Anticancer and Antitumor Applications
Kryshchyshyn-Dylevych et al. (2020) explored the anticancer activity of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids derivatives, which are structurally related to 3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester. Their study revealed that certain derivatives showed significant antimitotic activity at micromolar concentrations (Kryshchyshyn-Dylevych et al., 2020).
Antiviral Properties
Compound 1, which shares structural similarities with 3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester, was found to be a potent inhibitor of human rhinovirus (HRV) 3C protease. This compound showed promising antiviral activity against various HRV serotypes and related picornaviruses in cell-based assays (Patick et al., 2005).
Synthesis of Diheterocyclic Compounds
A study by Quan and Kurth (2004) involved the synthesis of a library of isoxazole and 1,2,4-oxadiazole-containing diheterocyclic compounds. This research indicates the potential of isoxazole derivatives in creating diverse chemical libraries for various applications (Quan & Kurth, 2004).
Propriétés
IUPAC Name |
methyl 3-oxo-3-(5-propan-2-yl-1,2-oxazol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-6(2)9-4-7(11-15-9)8(12)5-10(13)14-3/h4,6H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMGOMGTJWWEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



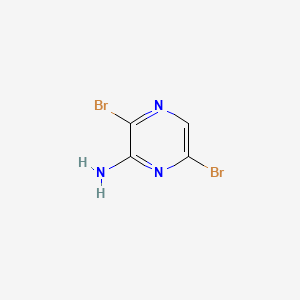
![N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide](/img/structure/B1394300.png)
![({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid](/img/structure/B1394301.png)
![[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394302.png)
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1394304.png)

![[1-(2,6-Difluorophenyl)cyclopropyl]methylamine](/img/structure/B1394307.png)
![4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1394308.png)
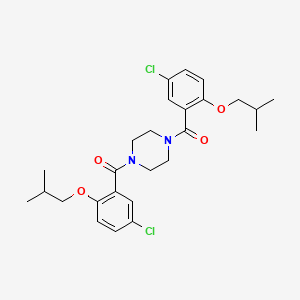
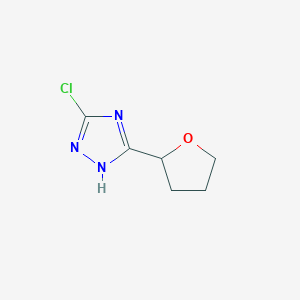
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline](/img/structure/B1394316.png)
